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Abstract
Lysergide tartrate (LSD), a classic serotonergic psychedelic, is gaining renewed interest for its

potential therapeutic applications, particularly in the context of neuropsychiatric disorders. A

growing body of evidence suggests that its therapeutic effects may be, at least in part,

attributable to its profound impact on neuroplasticity. This technical guide provides an in-depth

overview of the current understanding of LSD's role in promoting structural and functional

changes in the brain. It details the molecular mechanisms, key signaling pathways, and

experimental evidence supporting the psychoplastogenic properties of LSD. This document is

intended to serve as a comprehensive resource for researchers, scientists, and drug

development professionals engaged in the study of psychedelics and their potential as novel

neurotherapeutics.

Introduction
Neuroplasticity, the brain's inherent ability to reorganize its structure and function in response

to experience, is a fundamental process underlying learning, memory, and adaptation.

Conversely, deficits in neuroplasticity are implicated in the pathophysiology of various

neuropsychiatric conditions, including depression, anxiety, and post-traumatic stress disorder

(PTSD). Recent research has identified a class of compounds known as "psychoplastogens,"

which are capable of rapidly promoting neural plasticity.[1][2] Lysergide tartrate, commonly

known as LSD, is a prominent member of this class.
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This guide will explore the multifaceted role of LSD in fostering neuroplasticity, with a focus on

its effects on neuronal structure, synaptic connectivity, and the underlying molecular signaling

cascades.

Structural Neuroplasticity Induced by Lysergide
Tartrate
LSD has been demonstrated to induce significant structural changes in neurons, both in vitro

and in vivo. These changes primarily manifest as increased dendritic complexity, enhanced

dendritic spine growth (spinogenesis), and the formation of new synapses (synaptogenesis).

Dendritic Arborization
Studies utilizing cultured rodent cortical neurons have shown that treatment with LSD leads to

a significant increase in the complexity of dendritic arbors.[2][3][4] This is characterized by an

increase in the number and length of dendritic branches, allowing for a greater surface area for

synaptic connections.

Dendritic Spine Density
Dendritic spines are small, mushroom-shaped protrusions on dendrites that serve as the

primary sites of excitatory synaptic input. A reduction in dendritic spine density is a common

pathological feature in stress-related disorders. Research has consistently shown that LSD

promotes a robust increase in the density of dendritic spines on cortical neurons.[2][3][4] This

effect is observed after a single administration and can persist for an extended period.[5]

Synaptogenesis
The increase in dendritic spines is accompanied by a corresponding increase in the number of

synapses.[2][3][4] This is evidenced by the increased co-localization of presynaptic and

postsynaptic markers, indicating the formation of new, functional synaptic connections.

Functional Neuroplasticity and Electrophysiological
Correlates
The structural changes induced by LSD are paralleled by alterations in neuronal function.

Electrophysiological studies have revealed that LSD enhances synaptic strength and neuronal
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excitability.

Enhanced Synaptic Transmission
Ex vivo whole-cell patch-clamp recordings from cortical neurons of rodents treated with

psychedelics, including compounds with similar mechanisms to LSD, have shown an increase

in the frequency and amplitude of spontaneous excitatory postsynaptic currents (sEPSCs).[4]

This indicates an enhancement of excitatory synaptic transmission.

Modulation of Neuronal Firing
In vivo electrophysiology studies in mice have demonstrated that LSD can modulate the firing

rate of neurons in various brain regions, including the prefrontal cortex and thalamus. The

effects can be complex, with both excitatory and inhibitory modulations observed depending on

the specific neuronal population and dosage.

Molecular Mechanisms and Signaling Pathways
The neuroplastic effects of lysergide tartrate are orchestrated by a complex interplay of

molecular signaling pathways, primarily initiated by its interaction with the serotonin 2A (5-

HT2A) receptor. The key signaling cascades implicated are the Brain-Derived Neurotrophic

Factor (BDNF)-Tropomyosin receptor kinase B (TrkB) pathway and the mammalian Target of

Rapamycin (mTOR) pathway.

The Pivotal Role of the 5-HT2A Receptor
The canonical mechanism of action for classic psychedelics like LSD involves agonism at the

5-HT2A receptor. Activation of this G-protein coupled receptor is a critical upstream event for

the induction of neuroplasticity. Recent evidence suggests that the psychoplastogenic effects of

LSD are mediated through the activation of intracellular 5-HT2A receptors, which requires the

molecule to be sufficiently lipophilic to cross the cell membrane.

BDNF-TrkB Signaling Pathway
Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin that plays a crucial role in

neuronal survival, growth, and synaptic plasticity. LSD has been shown to upregulate the

expression of BDNF. Furthermore, recent studies have revealed that LSD can directly bind to

the TrkB receptor, the primary receptor for BDNF, acting as a positive allosteric modulator. This
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direct interaction enhances and prolongs the signaling cascade initiated by BDNF, leading to

the activation of downstream effectors that promote neuronal growth and synaptic plasticity.

mTOR Signaling Pathway
The mammalian Target of Rapamycin (mTOR) is a serine/threonine kinase that acts as a

central regulator of cell growth, proliferation, and protein synthesis. The mTOR signaling

pathway is a key downstream effector of both 5-HT2A and TrkB receptor activation. Inhibition of

mTOR signaling has been shown to block the neuroplastic effects of psychedelics, highlighting

its essential role in mediating these changes.
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Caption: Signaling pathways activated by LSD to promote neuroplasticity.

Quantitative Data Summary
The following tables summarize the quantitative findings from key studies investigating the

effects of lysergide tartrate on neuroplasticity.

Table 1: In Vitro Effects of Lysergide Tartrate on Neuronal Morphology

Parameter Cell Type
LSD
Concentrati
on

Duration of
Treatment

% Change
vs. Control
(Mean ±
SEM)

Reference

Dendritic

Arbor

Complexity

Rat Cortical

Neurons
10 µM 24 hours

Data not

explicitly

quantified

Ly et al.,

2018

Dendritic

Spine Density

Rat Cortical

Neurons
10 µM 24 hours

~15-20%

increase

(estimated)

Ly et al.,

2018

Synapse

Density

Rat Cortical

Neurons
10 µM 24 hours

Data not

explicitly

quantified

Ly et al.,

2018

Note: Explicit percentage changes with error bars are often presented in graphical format in the

source publications and may require direct extraction and analysis from the figures.

Table 2: In Vivo and Ex Vivo Effects of Psychedelics (Mechanistically similar to LSD)
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Paramete
r

Animal
Model

Compoun
d

Dose and
Route of
Administr
ation

Time
Point of
Measure
ment

%
Change
vs.
Control
(Mean ±
SEM)

Referenc
e

Dendritic

Spine

Density

Rat DMT
10 mg/kg,

i.p.

24 hours

post-

injection

~18%

increase

Ly et al.,

2018

sEPSC

Frequency
Rat DMT

10 mg/kg,

i.p.

24 hours

post-

injection

~50%

increase

Ly et al.,

2018

sEPSC

Amplitude
Rat DMT

10 mg/kg,

i.p.

24 hours

post-

injection

~40%

increase

Ly et al.,

2018

Note: DMT (N,N-Dimethyltryptamine) is another classic psychedelic that acts through similar

mechanisms as LSD and is often used as a representative compound in neuroplasticity

studies.

Experimental Protocols
This section provides an overview of the methodologies employed in key experiments

investigating the effects of lysergide tartrate on neuroplasticity.

Primary Cortical Neuron Culture
Tissue Dissociation: Cortices are dissected from embryonic day 18 (E18) rat pups and

dissociated into single cells using enzymatic digestion (e.g., with papain) and mechanical

trituration.

Cell Plating: Dissociated neurons are plated onto poly-D-lysine-coated glass coverslips or

multi-well plates at a specific density (e.g., 1.5 x 10^5 cells/cm²).
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Cell Culture: Neurons are maintained in a serum-free culture medium (e.g., Neurobasal

medium supplemented with B27 and GlutaMAX) in a humidified incubator at 37°C and 5%

CO2.

LSD Treatment: After a period of maturation in vitro (typically 12-14 days), neurons are

treated with lysergide tartrate at the desired concentration (e.g., 10 µM) for a specified

duration (e.g., 24 hours).

Immunofluorescence Staining and Microscopy
Fixation: Following treatment, neurons are fixed with 4% paraformaldehyde (PFA) in

phosphate-buffered saline (PBS).

Permeabilization and Blocking: Cells are permeabilized with a detergent (e.g., 0.25% Triton

X-100 in PBS) and then blocked with a solution containing serum (e.g., 10% goat serum in

PBS) to prevent non-specific antibody binding.

Primary Antibody Incubation: Neurons are incubated with primary antibodies targeting

specific proteins of interest (e.g., MAP2 for dendrites, synapsin for presynaptic terminals,

PSD-95 for postsynaptic densities) overnight at 4°C.

Secondary Antibody Incubation: After washing, cells are incubated with fluorescently-labeled

secondary antibodies that bind to the primary antibodies.

Imaging: Coverslips are mounted on slides with an anti-fading mounting medium and imaged

using a confocal or super-resolution microscope.

Dendritic Spine and Synapse Analysis
Image Acquisition: High-resolution images of dendritic segments are acquired.

Image Analysis: Specialized software (e.g., ImageJ with NeuronJ plugin, Imaris) is used to

trace dendrites and automatically or semi-automatically detect and quantify the number and

density of dendritic spines and synapses.

Electrophysiology
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Slice Preparation: Rodents are anesthetized and perfused with an ice-cold cutting solution.

The brain is then rapidly removed, and coronal slices containing the prefrontal cortex are

prepared using a vibratome.

Recording: Slices are transferred to a recording chamber continuously perfused with artificial

cerebrospinal fluid (aCSF). Whole-cell patch-clamp recordings are obtained from pyramidal

neurons in layer V of the prefrontal cortex.

Data Acquisition and Analysis: Spontaneous excitatory postsynaptic currents (sEPSCs) are

recorded in voltage-clamp mode. The frequency and amplitude of these events are analyzed

using software such as Clampfit.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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